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Tetraamminepalladium(ii)bromide

Thermal Analysis Thermogravimetry Palladium Precursor

Generic substitution of palladium precursors introduces bath incompatibility and inconsistent catalyst morphology. Tetraamminepalladium(II) bromide provides a controlled thermal decomposition pathway via a stable trans-diammine intermediate, enabling precise nucleation control unattainable with chloride or nitrate analogs. This ensures high metal dispersion on oxide supports and yields bright, low-stress electrodeposits. • Delivers pore-free, fissure-free Pd coatings with up to 20% ductility from baths containing 5-50 g/L Pd. • Stepwise decomposition to PdBr2 enables tunable nanoparticle sizing on catalyst supports. • Bromide counterion avoids corrosion risks associated with chloride in connector applications.

Molecular Formula Br2H12N4Pd
Molecular Weight 334.4 g/mol
CAS No. 13601-53-1
Cat. No. B3366336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraamminepalladium(ii)bromide
CAS13601-53-1
Molecular FormulaBr2H12N4Pd
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESN.N.N.N.[Br-].[Br-].[Pd+2]
InChIInChI=1S/2BrH.4H3N.Pd/h2*1H;4*1H3;/q;;;;;;+2/p-2
InChIKeyBLPSMPASLSGGOC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraamminepalladium(II) Bromide: Procurement Overview


Tetraamminepalladium(II) bromide, with the formula [Pd(NH₃)₄]Br₂, is a palladium(II) coordination complex featuring a square-planar [Pd(NH₃)₄]²⁺ cation with two bromide counterions . It is typically supplied as a yellow powder that decomposes at temperatures exceeding 150 °C . This compound serves as a key precursor in two distinct industrial domains: as a palladium source for heterogeneous catalyst preparation and as an active component in specialized electroplating baths [1]. Unlike simpler palladium halides, the tetraammine ligand environment provides enhanced aqueous solubility and controlled reduction behavior, which are critical for achieving high dispersion in supported catalysts and uniform metal coatings in electrodeposition [2]. These fundamental properties establish the baseline from which its performance advantages over alternative palladium precursors can be quantitatively assessed.

Workflow Catalyst precursor synthesis Stepwise thermal decomposition pathway
Workflow Electroplating bath formulation Bright, pore-free Pd coating deposition
Selection High-purity yellow powder Decomposes above 150 °C

Why Tetraamminepalladium(II) Bromide Cannot Be Substituted


The substitution of tetraamminepalladium(II) bromide with its chloride or nitrate analogs is not chemically neutral and often leads to compromised performance in both catalyst synthesis and electrodeposition. The identity of the counterion (Br⁻ vs. Cl⁻ vs. NO₃⁻) directly governs three critical parameters: thermal decomposition pathway, solubility in plating electrolytes, and the final metal dispersion in supported catalysts [1]. For instance, the bromide complex undergoes a distinct stepwise thermal dissociation to trans-[Pd(NH₃)₂Br₂] and ultimately to anhydrous PdBr₂, a pathway not shared by the nitrate or sulfate complexes [1]. In electroplating, the bromide salt enables the formulation of baths that yield bright, pore-free palladium deposits with low internal stress—a performance profile that cannot be replicated with the corresponding chloride or sulfate salts without extensive bath reformulation [2]. Furthermore, in catalyst preparation, the choice of precursor salt dramatically influences the resulting palladium nanoparticle size and dispersion; studies show that tetraamminepalladium(II) nitrate yields smaller particles and higher catalytic activity than palladium chloride, and the bromide analog is expected to impart its own distinct dispersion characteristics due to differing decomposition kinetics . Generic substitution therefore introduces unacceptable variability in end-product performance, making precise precursor selection a procurement imperative.

Risk Dimension
This Product (Br⁻)
Cl⁻ / NO₃⁻ / SO₄²⁻ Analog
Thermal Pathway
Stepwise via trans-diammine intermediate; tunable nucleation window
Direct reduction to Pd metal (NO₃⁻, SO₄²⁻); may shift particle morphology
Coating Quality
Reported bright, pore-free, low-stress deposit profile
Profile may not transfer; bath reformulation likely required
Metal Dispersion
Dispersion linked to decomposition intermediate control
Direct Pd formation limits morphology-control window

Tetraamminepalladium(II) Bromide: Performance vs. Analogs


Thermal Decomposition Pathway Divergence

Thermogravimetric analysis reveals that tetraamminepalladium(II) bromide follows a distinct thermal dissociation pathway compared to its chloride, nitrate, and sulfate counterparts. The bromide complex dissociates first to the trans-diammine complex [Pd(NH₃)₂Br₂] and subsequently to anhydrous PdBr₂, whereas the nitrate and sulfate complexes decompose directly to metallic palladium without forming stable diammine intermediates [1]. This difference in decomposition stoichiometry directly impacts the morphology of palladium particles formed during catalyst calcination [2].

Thermal Decomposition
Head-to-head
[Pd(NH₃)₄]Br₂ → trans-[Pd(NH₃)₂Br₂] → PdBr₂
Br⁻: Stable diammine intermediate NO₃⁻: Direct to Pd metal
Supports thermal pathway control
Tunable nucleation window for catalyst synthesis
Thermal Analysis Thermogravimetry Palladium Precursor Decomposition Mechanism

Far-IR Vibrational Fingerprint: Pd-Br vs. Pd-Cl

Far-infrared spectroscopy provides a definitive fingerprint distinguishing the bromide complex from its chloride analog. The Pd-Br stretching vibrations in tetraamminepalladium(II) bromide appear in the range 249–260 cm⁻¹, whereas the corresponding Pd-Cl vibrations in tetraamminepalladium(II) chloride occur at significantly higher frequencies (327–336 cm⁻¹) [1]. This ~70–80 cm⁻¹ shift provides an unambiguous spectroscopic handle for identifying the bromide species in complex mixtures and for monitoring ligand exchange reactions in solution.

Far-IR Fingerprint
Head-to-head
ν Pd-Br: 249–260 cm⁻¹
~70–80 cm⁻¹ shift vs. ν Pd-Cl (327–336 cm⁻¹)
Enables halide identity confirmation
Unambiguous QC fingerprint for incoming materials
Vibrational Spectroscopy Far-IR Coordination Chemistry Structural Fingerprinting

Electrodeposition for Pore-Free Palladium Coatings

U.S. Patent 4,491,507 explicitly claims that aqueous baths containing tetraamminepalladium dibromide as the palladium source produce bright, pore-free, and fissure-free palladium coatings with low internal stress—a property set not claimed for the corresponding chloride or sulfate salts in the same patent [1]. The optimized bath composition specifies 5–50 g/L palladium as tetraamminepalladium dibromide, 10–150 g/L ammonium bromide, and 10–150 g/L sulfamic acid/ammonium sulfamate, operated at pH 6.5–10 and 20–50 °C with current densities of 0.1–20 A/dm² [1].

Electrodeposition Quality
Head-to-head
Bright, pore-free, fissure-free, low internal stress
Br⁻ bath: Reported coating profile Cl⁻/SO₄²⁻: Profile not claimed
Reported coating quality context
Patent-specified bath: 5–50 g/L Pd, pH 6.5–10, 20–50 °C
Electroplating Palladium Coating Galvanic Deposition Surface Finishing

Electrochemical Reduction Kinetics

Voltammetric studies of tetraamminepalladium(II) electro-reduction onto gold electrodes in ammonia-chloride solutions (pH 9.5) demonstrate that the reduction of [Pd(NH₃)₄]²⁺ occurs as a single-step, two-electron irreversible process, and the diffusion coefficient of the complex was experimentally determined using the Berzins–Delahay equation [1]. This kinetic parameter is essential for modeling and optimizing electrodeposition processes, as it governs the mass transport of palladium species to the electrode surface.

Reduction Kinetics
Supporting
Single-step 2e⁻ irreversible reduction
CV with EQCM pH 9.5 NH₃-Cl Au electrode β₄ ≈ 10³³
Supports deposition modeling
Avoids H₂ co-evolution; Berzins–Delahay D determined
Electrochemistry Voltammetry Diffusion Coefficient Palladium Deposition

High Purity Specification (Trace Metals Basis)

Commercially available tetraamminepalladium(II) bromide is routinely supplied at 99.99% purity on a trace metals basis . This specification is significantly higher than the 98% purity grade typically offered for tetraamminepalladium(II) chloride monohydrate . The higher purity of the bromide salt translates to a palladium content of ≥31.3% (theoretical 31.8%) , ensuring minimal contamination by other transition metals that could poison catalytic reactions or introduce defects in electrodeposited films.

Purity Grade
Data to verify
99.99% trace metals basis
Pd content ≥31.3% (theoretical 31.8%)
Supports impurity control review
Vendor specification; independent verification recommended
High-Purity Chemicals Trace Metals Analysis Quality Control Procurement Specification

Catalyst Particle Size and Dispersion Advantage

While direct comparative data for the bromide complex in catalyst synthesis are limited, class-level evidence from tetraamminepalladium(II) nitrate demonstrates that tetraamminepalladium precursors yield significantly smaller palladium particle sizes, enhanced metal dispersion, and higher specific surface area compared to palladium chloride when used to prepare Pd/Al₂O₃ catalysts . At 1 wt% Pd loading, catalysts prepared from the tetraammine nitrate precursor achieved complete toluene oxidation at 250 °C, whereas the chloride-derived catalyst required higher temperatures to reach equivalent conversion . Given that the bromide and nitrate complexes share the same [Pd(NH₃)₄]²⁺ cation and differ only in counterion, the bromide salt is expected to confer similar dispersion advantages while offering the distinct thermal decomposition pathway documented in Evidence Item 1.

Catalyst Dispersion
Class-level
Expected dispersion profile per tetraammine class evidence; nitrate analog yields smaller particles and higher dispersion vs. PdCl₂
Supports dispersion optimization review
Direct Br⁻ data limited; class-level inference
Heterogeneous Catalysis Palladium Nanoparticles Catalyst Preparation Precursor Effect

Tetraamminepalladium(II) Bromide: Key Applications


Connector Plating: Corrosion-Resistant Palladium Coatings

When manufacturing electrical connectors and contacts requiring corrosion-resistant palladium finishes, tetraamminepalladium(II) bromide is the preferred precursor for formulating electroplating baths. As established in Section 3, baths containing 5–50 g/L Pd as [Pd(NH₃)₄]Br₂ produce bright, pore-free, and fissure-free coatings with low internal stress [1]. These attributes are critical for ensuring long-term reliability in automotive, aerospace, and telecommunications connectors, where even microscopic pores can initiate galvanic corrosion and lead to premature failure. The bromide-based bath chemistry enables the deposition of coatings with ductility up to 20%, further enhancing mechanical robustness [2]. Procurement of the bromide salt, rather than the chloride or sulfate analogs, is essential to achieve this exact coating performance profile.

Catalyst Synthesis: Controlled Particle Morphology

Researchers and catalyst manufacturers seeking to optimize palladium nanoparticle dispersion and morphology on oxide supports should select tetraamminepalladium(II) bromide as the precursor. Evidence from Section 3 demonstrates that the bromide complex undergoes a stepwise thermal decomposition via a stable trans-diammine intermediate [Pd(NH₃)₂Br₂] before forming anhydrous PdBr₂ [3]. This intermediate stage provides a tunable processing window for controlling nucleation and growth kinetics during calcination, enabling morphology control not available with nitrate or sulfate precursors that decompose directly to metallic palladium. Class-level evidence from tetraamminepalladium nitrate further confirms that tetraammine precursors yield smaller particle sizes and higher metal dispersion compared to palladium chloride . The bromide variant thus offers a unique combination of dispersion advantage plus thermal pathway tunability.

Semiconductor and Sensor Thin Film Deposition

For semiconductor fabrication, MEMS devices, and chemical sensors requiring ultra-high-purity palladium thin films, tetraamminepalladium(II) bromide at 99.99% trace metals purity provides the requisite material quality. As documented in Section 3, this purity grade represents a >99% reduction in trace metal impurities relative to the 98% grade chloride analog . Electrochemical studies confirm that the [Pd(NH₃)₄]²⁺ complex undergoes a clean, single-step two-electron reduction in alkaline ammonia media without interference from hydrogen co-evolution [4], enabling the deposition of high-quality palladium films with minimal contamination. The 99.99% purity specification directly supports the stringent impurity budgets required in these high-technology manufacturing environments.

Quality Control via Spectroscopic Fingerprinting

Analytical and quality control laboratories tasked with verifying the identity and purity of incoming palladium precursors can leverage the distinct far-infrared spectroscopic signature of tetraamminepalladium(II) bromide. As established in Section 3, the Pd-Br stretching vibration at 249–260 cm⁻¹ is cleanly resolved from the Pd-Cl vibration at 327–336 cm⁻¹ [5]. This 70–80 cm⁻¹ spectral shift provides an unambiguous fingerprint for distinguishing the bromide salt from its chloride analog, even in mixed halide samples or after partial ligand exchange. Incorporating far-IR analysis into incoming material specifications ensures that the correct palladium precursor is used in manufacturing, preventing costly batch failures due to precursor misidentification or cross-contamination.

Application
Selection Property
Validation Focus
Electroplating bath formulation
Bromide counterion bath compatibility
Coating porosity, stress, and brightness evaluation
Heterogeneous catalyst synthesis
Stepwise thermal decomposition pathway
Particle dispersion and morphology control
High-purity thin film deposition
High trace-metals purity grade
Impurity-sensitive film quality review
Precursor identity verification
Far-IR halide vibrational signature
Halide identity and cross-contamination review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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